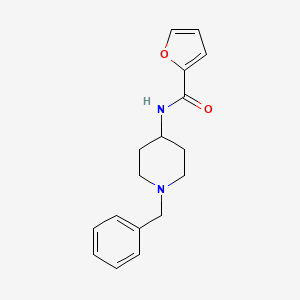

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTMHVURFIFRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide typically involves the reaction of 1-benzylpiperidine with furan-2-carboxylic acid or its derivatives under appropriate conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Reactivity

The amide bond in this compound is central to its stability and functional transformations.

Hydrolysis

-

Acidic Conditions : Hydrolysis under HCl (2M, reflux) yields furan-2-carboxylic acid and 1-benzylpiperidin-4-amine .

-

Basic Conditions : Treatment with NaOH (1M, 80°C) cleaves the amide bond, producing sodium furan-2-carboxylate and the free piperidine derivative.

-

Enzymatic Cleavage : Liver microsomal enzymes (e.g., CYP3A4) catalyze hydrolysis, generating metabolites detectable via LC-MS .

Furan Ring Modifications

The furan ring undergoes electrophilic substitution and oxidation due to its electron-rich nature.

Electrophilic Substitution

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position, forming 5-nitro-furan-2-carboxamide derivatives .

-

Halogenation : Bromination (Br₂/CHCl₃) selectively substitutes the 5-position .

Oxidation

-

Oxidative Ring Opening : Treatment with CAN (ceric ammonium nitrate) in MeOH converts the furan ring to a 2,5-dihydroxypent-2-enal structure .

Piperidine/Benzyl Group Reactions

The piperidine nitrogen and benzyl group participate in alkylation and redox processes.

N-Dealkylation

-

Chemical : HI (57%, reflux) removes the benzyl group, yielding piperidin-4-yl-furan-2-carboxamide .

-

Enzymatic : CYP2C19 and CYP3A4 mediate oxidative N-dealkylation in hepatic metabolism .

Oxidation

-

Piperidine N-Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine nitrogen to an N-oxide .

| Reaction | Reagents | Product | Enzymes Involved | Source |

|---|---|---|---|---|

| N-Dealkylation | HI, reflux | Piperidin-4-yl-furan-2-carboxamide | CYP2C19, CYP3A4 | |

| N-Oxidation | mCPBA, CH₂Cl₂ | Piperidine N-oxide | CYP3A4 |

Metabolic Pathways

In vivo studies reveal extensive hepatic metabolism:

Synthetic Utility

The compound serves as a precursor for structurally related analogs:

Coupling Reactions

-

Amide Formation : EDCl/HOBt-mediated coupling with substituted amines generates derivatives with varying pharmacological profiles .

-

Suzuki-Miyaura Cross-Coupling : Pd-catalyzed reactions modify the benzyl group with aryl boronic acids .

Stability Considerations

Scientific Research Applications

Chemical Applications

1. Building Block in Synthesis

- N-(1-benzylpiperidin-4-yl)furan-2-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify and create derivatives with varied functionalities, which can be useful in drug development and material science.

2. Reaction Mechanisms

- The compound can participate in several chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.

- Reduction: Reduction reactions can yield amines or alcohols when treated with lithium aluminum hydride.

- Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan or amide moieties.

Biological Applications

1. Pharmacological Properties

- This compound has shown potential as an analgesic agent. It interacts with the α2δ subunit of voltage-gated calcium channels, which is significant in pain modulation. This mechanism is akin to other known analgesics, suggesting its utility in pain management therapies.

2. Interaction with Receptors

- The compound exhibits affinity for various neurotransmitter receptors, including:

- Dopaminergic and Serotonergic Receptors: Its interaction with these receptors may influence mood and behavior, indicating potential applications in treating psychiatric disorders.

- Sigma Receptors: Structurally related compounds have been reported to act as potent agonists at sigma receptors, which are implicated in various neurological functions .

Medicinal Applications

1. Anticancer Potential

- Recent studies highlight the anticancer properties of compounds containing similar structural motifs. Research indicates that derivatives of this compound may inhibit cell proliferation and induce apoptosis across various cancer cell lines .

2. Antimicrobial Activity

- Investigations into the antimicrobial effects of this compound have shown promising results, suggesting it could be developed into therapeutic agents against resistant bacterial strains.

Industrial Applications

1. Development of New Materials

- The unique chemical properties of this compound make it suitable for developing novel materials in chemical processes. Its ability to undergo various transformations allows for the creation of specialized polymers or coatings.

2. Chemical Process Optimization

- In industrial settings, optimizing the synthesis and application processes involving this compound can lead to more efficient manufacturing protocols for pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with the central nervous system, potentially modulating neurotransmitter release and receptor activity . The furan-2-carboxamide group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: Similar structure with a fluorine atom on the benzamide group.

N-benzyl-furan-2-carboxamidine: Contains a carboxamidine group instead of a carboxamide group.

5-(piperidin-1-ylmethyl)furan-2-carbohydrazide: Features a carbohydrazide group instead of a carboxamide group.

Uniqueness

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is unique due to its specific combination of a benzylpiperidine moiety and a furan-2-carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a benzyl group, and a furan moiety, which contribute to its unique biological activity. The structural formula can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These may include:

- Neurotransmitter Receptors : It exhibits affinity for various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Ion Channels : The compound may modulate ion channel activity, affecting neuronal excitability and neurotransmission.

These interactions lead to various pharmacological effects, including analgesic and neuroprotective properties.

1. Analgesic Properties

Research indicates that this compound possesses analgesic effects. It has been shown to act on the α2δ subunit of voltage-gated calcium channels, which is significant in pain modulation. This mechanism is similar to other known analgesics, suggesting potential therapeutic applications in pain management .

2. Neuropharmacological Effects

Studies have demonstrated that this compound can influence neurotransmission, making it a candidate for treating neurological disorders. Its ability to modulate neurotransmitter release suggests potential applications in conditions such as depression and anxiety disorders .

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced nociceptive responses compared to control groups. The compound's efficacy was comparable to established analgesics, indicating its potential as a new therapeutic agent .

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/Methanol | |

| Catalyst | Triethylamine | |

| Reaction Temperature | 60–80°C | |

| Yield | 63–85% (HCl salt recrystallized) |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | μ-Opioid (nM) | Metabolic Stability (t) |

|---|---|---|

| Parent Compound | 18 ± 2 | 2.1 h |

| -CF Substituent | 12 ± 1 | 1.5 h |

| Thiophene Replacement | 25 ± 3 | 3.8 h |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.